

What is the chemical structure of Oxime V?

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Compound of Interest		
Compound Name:	Oxime V	
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An In-depth Technical Guide to Oxime V

Introduction

Oxime V is a synthetic aldoxime that garnered scientific interest as a potential non-nutritive sweetener. First synthesized and reported in 1976 by Acton and Stone, it was developed as a structural analog of perillartine, another oxime-based sweetener.[1] Exhibiting a sweetness potency approximately 450 times that of sucrose, **Oxime V** also possesses greater water solubility than its parent compound, perillartine.[1] Subsequent studies in the 1980s explored its metabolic fate and toxicological profile to assess its viability as a food additive. Although it demonstrated promising properties, **Oxime V** is not currently marketed for consumption.[1] More recently, in 2022, it was identified as a naturally occurring compound in citrus.[1]

This guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **Oxime V**, tailored for researchers in chemistry and drug development.

Chemical Structure and Physicochemical Properties

Oxime V is structurally defined as the syn-oxime of 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde. The core structure consists of a cyclohexadiene ring functionalized with both a methoxymethyl group and an aldoxime group. The designation "syn" specifies the stereochemistry of the C=N double bond, where the hydroxyl (-OH) group and the hydrogen atom on the carbon are on the same side.



Data Presentation: Physicochemical Properties of Oxime V

The following table summarizes the key quantitative data and computed physicochemical properties for **Oxime V**.

Property	Value	Source
IUPAC Name	(NE)-N-[[4- (methoxymethyl)cyclohexa- 1,4-dien-1- yl]methylidene]hydroxylamine	PubChem[2]
Synonyms	4-(Methoxymethyl)-1,4- cyclohexadiene-1- carboxaldehyde syn-oxime	Wikipedia[1]
CAS Number	59691-20-2	PubChem[2]
Chemical Formula	C ₉ H ₁₃ NO ₂	Wikipedia[1]
Molar Mass	167.208 g·mol⁻¹	Wikipedia[1]
Monoisotopic Mass	167.094628657 Da	PubChem[2]
Sweetness Potency	~450 times sweeter than sucrose	Wikipedia[1]
XLogP3 (Computed)	0.8	PubChem[2]
Polar Surface Area	41.8 Ų	PubChem[2]
Hydrogen Bond Donors	1	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]
Rotatable Bonds	3	PubChem[2]

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following sections are based on the published abstracts and general, established methodologies for



oxime synthesis and toxicological evaluation.

General Protocol for the Synthesis of Oxime V

Oximes are typically synthesized via a condensation reaction between an aldehyde or ketone and hydroxylamine. The synthesis of **Oxime V** would follow this general pathway, starting from its precursor aldehyde.

Reaction: 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde + Hydroxylamine → Oxime V

Materials and Reagents:

- 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde
- Hydroxylamine hydrochloride (NH2OH·HCl)
- A base (e.g., sodium acetate, sodium carbonate, or pyridine)
- Solvent (e.g., ethanol, water, or a mixture)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Preparation of Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt. To
 liberate the free hydroxylamine, the hydrochloride salt is dissolved in the chosen solvent
 system along with a stoichiometric equivalent of a base. For example, hydroxylamine
 hydrochloride and sodium acetate are dissolved in an ethanol/water mixture.
- Reaction: The precursor aldehyde, 4-(methoxymethyl)-1,4-cyclohexadiene-1carboxaldehyde, is dissolved in the reaction solvent and added to the hydroxylamine solution.

Foundational & Exploratory



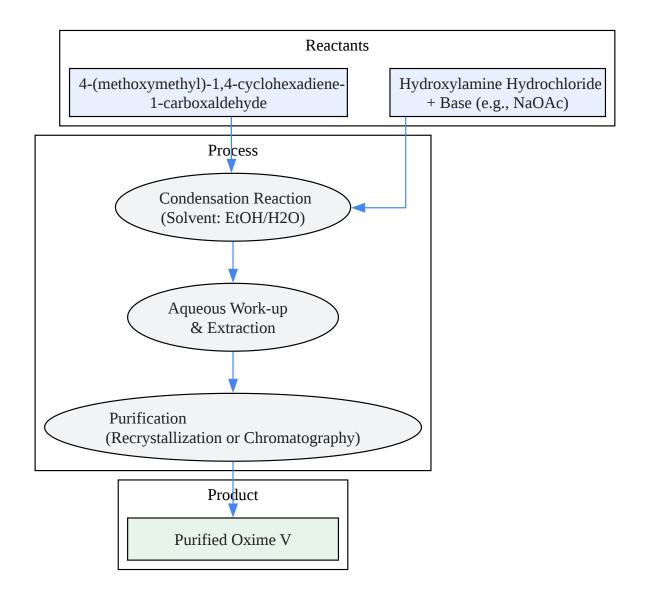


Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., reflux) for a period ranging from 30 minutes to several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

• Work-up and Isolation:

- Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation).
- The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine (saturated NaCl solution) to remove residual water, and then dried over an anhydrous drying agent.
- Purification: The crude product obtained after solvent evaporation is purified. This is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
- Characterization: The final, purified Oxime V product is characterized to confirm its identity
 and purity using standard analytical techniques such as melting point determination, Nuclear
 Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
 Spectrometry (MS).





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General Synthetic Workflow for Oxime V

Protocol Overview: Metabolic and Toxicological Studies

A study published in 1985 investigated the metabolic disposition and subchronic oral toxicology of **Oxime V** in rats, dogs, and rhesus monkeys.[3]

Metabolic Disposition Study:



- Dosing: The study likely involved administering radiolabeled Oxime V to the animal models
 to facilitate tracking of the compound and its metabolites.
- Sample Collection: Urine and feces were collected over a 48-hour period.
- Analysis: The collected samples were analyzed to quantify the excretion of radioactivity.
 Metabolites were isolated, likely using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
- Metabolite Identification: The structures of the metabolites were elucidated using Mass Spectrometry (MS) and possibly NMR spectroscopy. The study identified several metabolic pathways.[3]

Subchronic Oral Toxicology Study (Rats):

- Animal Model: Male adult rats were used for a two-month feeding study.[3]
- Dosing: **Oxime V** was incorporated into the diet at a concentration of 0.6%, leading to an average consumption of 396.5 mg/kg of body weight per day.[3] A control group receiving a standard diet without the test compound would also have been included.
- Monitoring: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption throughout the study.
- Terminal Procedures: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis (e.g., serum bilirubin).
- Pathology: A complete necropsy was performed. Key organs including the liver, kidney, spleen, and testes were weighed and examined for gross pathological changes. Tissues were preserved and processed for histopathological (microscopic) examination.[3]

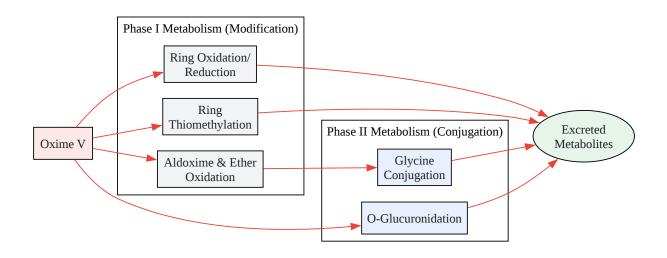
Biological Activity and Metabolic Fate

The primary biological activity of interest for **Oxime V** is its sweet taste. While the precise interaction with the sweet taste receptor (a heterodimer of T1R2 and T1R3 proteins) has not been detailed for **Oxime V** specifically, it is presumed to act as an agonist at this receptor to elicit a sweet sensation.



Metabolic studies revealed that **Oxime V** is readily absorbed and metabolized following oral administration.[3] Excretion of the compound and its metabolites was nearly complete within 48 hours in rats, dogs, and monkeys. The major metabolic transformations observed include:[3]

- · Oxidation and reduction of the cyclohexadiene ring.
- Oxidation of the aldoxime and methoxymethyl groups.
- · Conjugation with glycine.
- Thiomethylation of the ring.
- O-glucuronidation of the oxime's hydroxyl group.



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Metabolic Pathways of Oxime V

Toxicological Profile

The two-month feeding study in male rats provided initial data on the safety profile of **Oxime V**.



Summary of Toxicological Findings

Parameter	Observation	Source
Dose Level	396.5 mg/kg/day (via 0.6% in diet)	Mitoma et al.[3]
Study Duration	2 months	Mitoma et al.[3]
Histopathology	No treatment-related lesions in liver, kidney, spleen, or testes.	Mitoma et al.[3]
Organ Weight	Increased liver weight relative to body weight.	Mitoma et al.[3]
Clinical Chemistry	Increased serum bilirubin level.	Mitoma et al.[3]

The findings of increased relative liver weight and elevated serum bilirubin suggest that at this relatively high dose, **Oxime V** may have an effect on the liver. These observations would typically prompt further, more extensive long-term toxicological studies to fully characterize the compound's safety profile before it could be considered for approval as a food additive.

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